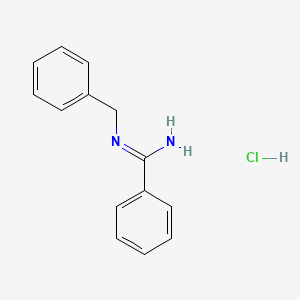

Benzamidine, N-benzyl-, hydrochloride

Description

Contextualizing Amidines in Organic Synthesis and Chemical Biology

The amidine functional group is a cornerstone in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are often of significant biological relevance. In synthetic chemistry, amidines serve as versatile precursors for creating complex molecular architectures such as imidazoles, benzimidazoles, quinazolines, and triazines. nih.gov The reactivity of the amidine moiety makes it a valuable building block for constructing these and other important molecular frameworks. scbt.com

One of the most common methods for synthesizing amidines is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether, followed by treatment with ammonia. nih.gov Other synthetic routes include the addition of amines to nitriles, which can be catalyzed by various reagents. nih.gov

From a chemical biology perspective, the amidine group is a key pharmacophore found in numerous therapeutic agents. Its basic nature, which is stronger than that of amides, allows it to be protonated under physiological conditions, forming a positively charged amidinium ion. nih.gov This charge can facilitate interactions with biological targets. Amidine-containing compounds have been investigated for a range of biological activities, including as enzyme inhibitors. For instance, benzamidine (B55565) itself is a well-known inhibitor of serine proteases such as trypsin. scbt.com

Specific Focus on N-benzylbenzamidine and its Research Significance

N-benzylbenzamidine hydrochloride is a derivative of benzamidine that features a benzyl (B1604629) group attached to one of the nitrogen atoms. While specific research focusing exclusively on N-benzylbenzamidine hydrochloride is not extensively documented in publicly available literature, its structure suggests potential areas of research interest. The addition of the benzyl group to the benzamidine scaffold can be expected to modify its physicochemical properties, such as lipophilicity, which in turn could influence its biological activity, target specificity, and pharmacokinetic profile.

The synthesis of N-substituted amidines can be achieved through various methods. For instance, a general approach could involve the reaction of a primary amine with an N,N-dimethylacetamide dimethyl acetal. google.com A patented method for a structurally similar compound, N-benzylacetamidine hydrochloride, involves a multi-step process starting from benzyl hydroxylamine (B1172632) hydrochloride. This suggests that synthetic routes to N-benzylbenzamidine hydrochloride are feasible, likely starting from benzonitrile (B105546) and benzylamine (B48309) or related precursors.

The research significance of N-benzylbenzamidine hydrochloride would likely lie in structure-activity relationship (SAR) studies. By comparing its activity to that of the parent benzamidine, researchers could probe the influence of the N-benzyl substituent on the inhibition of specific enzymes, such as serine proteases. This type of investigation is crucial in medicinal chemistry for the rational design of more potent and selective inhibitors.

Scope and Objectives of the Research Outline

The scope of this article is to provide a detailed overview of the chemical compound "Benzamidine, N-benzyl-, hydrochloride" based on available scientific information. The primary objectives are:

To place N-benzylbenzamidine hydrochloride within the broader chemical context of amidine compounds.

To discuss the general importance of amidines in organic synthesis and their role as pharmacophores in chemical biology.

To explore the specific structural features of N-benzylbenzamidine and infer its potential research significance based on related compounds.

To present available data in a structured and informative manner, including data tables for clarity.

This article will adhere strictly to the outlined topics, focusing solely on the chemical and research aspects of the specified compound and its related structures.

Chemical and Physical Data

| Property | Benzamidine Hydrochloride | N-benzylbenzamidine hydrochloride |

| Molecular Formula | C₇H₉ClN₂ | Data not available |

| Molecular Weight | 156.61 g/mol | Data not available |

| CAS Number | 1670-14-0 | Data not available |

Research Findings on Related Compounds

Research on benzamidine and its derivatives has primarily focused on their role as enzyme inhibitors.

Benzamidine as a Protease Inhibitor

Benzamidine is a competitive inhibitor of trypsin and other serine proteases. Its inhibitory activity stems from the interaction of the positively charged amidinium group with the aspartate residue in the S1 pocket of these enzymes. This interaction mimics the binding of the natural substrate, thereby blocking the enzyme's catalytic activity.

The following table presents inhibitory constants (Ki) of benzamidine against various proteases, illustrating its inhibitory profile.

| Enzyme | Ki (µM) |

| Trypsin | 18.4 |

| Thrombin | Data not available |

| Plasmin | Data not available |

Note: The Ki value for trypsin is provided as an example of the type of data available for benzamidine. Specific values can vary depending on experimental conditions.

The N-benzyl substitution in N-benzylbenzamidine hydrochloride would introduce a bulky, hydrophobic group that could significantly alter its binding affinity and selectivity for different proteases compared to the unsubstituted benzamidine. This makes it an interesting candidate for further investigation in the field of enzyme inhibition and drug discovery.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1775-71-9 |

|---|---|

Molecular Formula |

C14H15ClN2 |

Molecular Weight |

246.73 g/mol |

IUPAC Name |

N'-benzylbenzenecarboximidamide;hydrochloride |

InChI |

InChI=1S/C14H14N2.ClH/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12;/h1-10H,11H2,(H2,15,16);1H |

InChI Key |

XCHIQWJYXUSYIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving N Benzylbenzamidine

Direct Synthesis of N-benzylbenzamidine

Copper-Catalyzed Approaches

Copper catalysis has emerged as a powerful tool in organic synthesis, offering efficient and sustainable pathways for the formation of carbon-nitrogen bonds. In the context of N-benzylbenzamidine synthesis, copper-catalyzed methods provide a direct route from readily available starting materials.

An efficient and environmentally conscious protocol for the synthesis of N-substituted benzamidines involves the copper-catalyzed nucleophilic addition of amines to aromatic nitriles. This approach is highly atom-economical, as it directly combines the two main components of the target molecule.

A notable study has demonstrated the efficacy of a copper(I) chloride (CuCl) catalyst in combination with cesium carbonate (Cs2CO3) as a base and 2,2'-bipyridine (B1663995) as a ligand. The reaction is typically carried out in 2,2,2-trifluoroethanol (B45653) (TFE) under an oxygen atmosphere at elevated temperatures. This methodology has been successfully applied to a variety of aromatic and aliphatic nitriles and amines, affording the corresponding N-substituted benzamidines in high yields.

Table 1: Copper-Catalyzed Synthesis of N-Substituted Benzamidines

| Entry | Nitrile | Amine | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzonitrile (B105546) | Benzylamine (B48309) | CuCl, Cs2CO3, 2,2'-bipyridine | TFE | 100 | High |

| 2 | 4-Chlorobenzonitrile | Benzylamine | CuCl, Cs2CO3, 2,2'-bipyridine | TFE | 100 | High |

Note: "High" yield indicates a successful reaction as reported in the literature, with specific percentages varying depending on the substrates.

The mechanism of the copper-catalyzed addition of amines to nitriles is believed to proceed through a series of well-defined steps. While the exact mechanism can be influenced by the specific catalyst system and reaction conditions, a plausible pathway can be postulated.

Initially, the copper(I) catalyst is thought to coordinate with the nitrogen atom of the nitrile. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. The amine then adds to the activated nitrile, forming a copper-coordinated amidine intermediate. Subsequent protonolysis, facilitated by the base, releases the N-substituted amidine product and regenerates the active copper catalyst, allowing it to re-enter the catalytic cycle. The presence of oxygen in the reaction mixture may play a role in maintaining the active catalytic species by reoxidizing any copper(0) that may form during the reaction.

Hypervalent Iodine-Mediated Oxidative Rearrangements of N-Substituted Amidines

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DAIB) and phenyliodine(III) diacetate (PIDA), are versatile and environmentally benign oxidizing agents that can mediate a variety of organic transformations. rsc.org One such transformation is the oxidative rearrangement of N-substituted amidines.

When N-substituted amidines are treated with hypervalent iodine(III) reagents, they can undergo rearrangement to form carbodiimides. This transformation is influenced by the nature of the substituents on the amidine and the specific hypervalent iodine reagent used. For instance, the reaction of C,N-diaryl-amidines with DAIB has been shown to yield products derived from an intermediate carbodiimide (B86325). rsc.org This contrasts with other oxidants like lead tetraacetate, which can lead to cyclization products such as benzimidazoles.

The proposed mechanism for this rearrangement involves the initial reaction of the amidine with the hypervalent iodine reagent to form an imide intermediate. The outcome of the reaction is then determined by the nature of the leaving group in this intermediate. With a good leaving group, such as an iodinane, rearrangement to a carbodiimide is favored.

Condensation Reactions in N-benzylbenzamidine Formation

Condensation reactions are a fundamental class of reactions in organic chemistry that involve the joining of two molecules with the elimination of a small molecule, such as water. The synthesis of N,N'-disubstituted amidines can be achieved through such pathways.

While direct condensation of a primary amine with an N-substituted amide to form a disubstituted amidine is not a common high-yielding method without activation, variations of this approach exist. For instance, the reaction of an amine with an imidoyl chloride, which is itself derived from a monosubstituted amide, is a viable route. In the context of N-benzylbenzamidine, this would involve the reaction of benzylamine with N-phenylbenzimidoyl chloride.

Another conceptual approach involves the reaction of an N-substituted amide with a dehydrating agent in the presence of an amine. The dehydrating agent would activate the amide, facilitating the nucleophilic attack of the amine. While specific examples for the direct synthesis of N-benzylbenzamidine via a simple one-pot condensation are not extensively documented, the principles of condensation chemistry suggest its feasibility under appropriate activating conditions.

Formation as an Intermediate or By-product in Organic Reactions

N-benzylbenzamidine, or its protonated form, the nitrilium ion, can be formed as a transient intermediate in various organic reactions. One notable example is the Ritter reaction, which involves the reaction of a nitrile with a carbocation source, typically generated from an alcohol or alkene in the presence of a strong acid. missouri.eduorganic-chemistry.org

The mechanism of the Ritter reaction proceeds through the formation of a nitrilium ion intermediate, which is then trapped by water to yield an N-alkyl amide. missouri.eduorganic-chemistry.org If an amine is present in the reaction mixture instead of water, it is plausible that it could intercept the nitrilium ion, leading to the formation of a disubstituted amidine. In a scenario where benzyl (B1604629) carbocation is generated in the presence of benzonitrile and benzylamine, the formation of N-benzylbenzamidine as a potential intermediate or by-product could be envisioned. However, the isolation of N-benzylbenzamidine from such a reaction would depend on the specific reaction conditions and the relative nucleophilicity of the species present.

Multicomponent reactions, such as the Ugi and Passerini reactions, also proceed through nitrilium ion intermediates. While these reactions are typically designed to yield more complex products, the fundamental reactive species are related to protonated amidines. Under certain conditions or with specific substrates, the formation and potential trapping of amidine intermediates like N-benzylbenzamidine could occur.

Derivatization and Application as a Precursor in Complex Molecule Synthesis

The N-benzylbenzamidine moiety is a valuable building block in organic synthesis, enabling the construction of diverse molecular frameworks through carefully designed reaction pathways.

A significant application of N-benzylbenzamidine is its role as a precursor in the synthesis of N-arylamides. A notable method involves a hypervalent iodine-mediated aza-Hofmann-type rearrangement. mdpi.comsciforum.net This transformation proceeds by reacting N-benzylbenzamidine with various carboxylic acids in the presence of an oxidant like iodosylbenzene diacetate (PhI(OAc)₂) or, more efficiently, [Bis(trifluoroacetoxy)iodo]benzene (PhINTs). mdpi.comresearchgate.net The reaction is typically conducted in a solvent such as toluene (B28343) at elevated temperatures, yielding the corresponding benzanilides in good to excellent yields. mdpi.com

The optimal conditions for this transformation have been identified as using 0.75 mmol of PhINTs per 0.5 mmol of amidine and 1 mmol of carboxylic acid in toluene at 100 °C for 15 hours. researchgate.net The addition of a base was found to have either no positive influence or a negative effect on the product yield. researchgate.net

Table 1: Optimization of Reaction Conditions for Benzanilide (B160483) Synthesis from N-benzylbenzamidine sciforum.netresearchgate.net

| Entry | Oxidant (1.5 eq) | Solvent (1 mL) | Additives (1.1 eq) | Yield (%) 3a/4a* |

|---|---|---|---|---|

| 1 | PhI(OAc)₂ | Toluene | - | 48/40 |

| 2 | PhI(OCOCF₃)₂ | Toluene | - | 0/0 |

| 3 | PhINTs | Toluene | - | 86/0 |

| 4 | PhINTs | THF | - | 74/0 |

| 5 | PhINTs | DMF | - | 35/0 |

| 6 | PhINTs | o-Xylene | - | 68/0 |

| 7 | PhINTs | Toluene | Et₃N | 77/0 |

| 8 | PhINTs | Toluene | AcOK | 58/34 |

| 9 | PhINTs | Toluene | Cs₂CO₃ | 42/0 |

| 10 | PhINTs | Toluene | Pyridine | 58/0 |

\Yields refer to benzanilide (3a) and acetanilide (B955) (4a) respectively.*

This protocol demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on aromatic carboxylic acids. mdpi.com This versatility makes it a valuable tool for creating diverse libraries of N-arylamide compounds. mdpi.com As an extension of this methodology, the synthesis of paracetamol has been achieved starting from 4-cyanophenol, which is first converted to the corresponding amidine and then subjected to the oxidative rearrangement. mdpi.comsciforum.net

Table 2: Substrate Scope for PhINTs-Mediated Synthesis of Benzanilides from N-benzylbenzamidine mdpi.com

| Carboxylic Acid (R-COOH) | Product | Yield (%) |

|---|---|---|

| Benzoic acid | Benzanilide | 86 |

| 4-Methylbenzoic acid | 4-Methylbenzanilide | 80 |

| 3-Methylbenzoic acid | 3-Methylbenzanilide | 82 |

| 2-Methylbenzoic acid | 2-Methylbenzanilide | 87 |

| 4-Methoxybenzoic acid | 4-Methoxybenzanilide | 92 |

| 4-Chlorobenzoic acid | 4-Chlorobenzanilide | 75 |

| 4-Cyanobenzoic acid | 4-Cyanobenzanilide | 70 |

| Acetic acid | Acetanilide | 69 |

| Phenylacetic acid | N-Phenyl-2-phenylacetamide | 86 |

| Cyclohexanecarboxylic acid | N-Phenylcyclohexanecarboxamide | 88 |

The amidine functionality within N-benzylbenzamidine is a key structural motif for the construction of various nitrogen-containing heterocyclic systems.

N-substituted amidines are instrumental in the synthesis of fused heterocyclic systems like pyrimidopyrimidines, which are structurally related to pyrimidouracils. An efficient method for preparing these derivatives involves the reaction of N-uracil amidines with methylarenes using an oxidizing agent such as iodosylbenzene diacetate (PhI(OAc)₂). mdpi.com While this specific example uses N-uracil amidines, the underlying reactivity of the N-substituted amidine group is analogous to that in N-benzylbenzamidine, highlighting its potential as a precursor for similar heterocyclic frameworks. The synthesis of the prerequisite N-substituted amidines can be achieved through various means, including copper-catalyzed reactions of nitriles and amines. mdpi.com

Copper-catalyzed reactions provide a powerful route to nitrogen-containing heterocycles. nih.gov The synthesis of 1,3,5-triazine (B166579) derivatives can be achieved through the copper-catalyzed oxidative cyclization of related starting materials. nih.govsemanticscholar.org For instance, a selective method for synthesizing N-( mdpi.comsciforum.netcore.ac.uktriazin-2-yl) amides involves the reaction of 2-amino mdpi.comsciforum.netcore.ac.uktriazines with ketones. nih.govsemanticscholar.org This transformation is facilitated by a copper salt, such as copper(I) chloride (CuCl), in the presence of iodine. nih.gov The reaction proceeds through an oxidative C-C bond cleavage of the ketone and subsequent C-N bond formation with the amino-triazine. semanticscholar.org This strategy underscores the utility of copper catalysis in constructing complex heterocyclic systems that are often found in bioactive molecules.

N-substituted amidines are structurally related to 1,3-diazabuta-1,3-dienes, which are valuable intermediates in the synthesis of heterocyclic compounds. clockss.org These dienes undergo cycloaddition reactions with various partners, such as alkynyl ketenes, to produce azetidinones and dihydropyrimidinones. researchgate.net The chemistry of thioamides, which are precursors to certain 1,3-diazabuta-1,3-dienes, with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been explored, leading to the formation of functionalized imidazole (B134444) and thiazolidinone derivatives. clockss.org This highlights the potential of using N-benzylbenzamidine as a scaffold to access diazabutadiene-type reactivity for constructing diverse heterocyclic products.

The synthesis of N-substituted amidines, including N-benzylbenzamidine, is a topic of significant interest due to their prevalence in pharmaceutically active compounds. nih.gov The direct addition of amines to nitriles is generally not feasible without activation. core.ac.uknih.gov Several strategies have been developed to overcome this limitation.

Pinner Reaction: This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which then reacts with an amine to give the amidine. mdpi.com However, this method can suffer from poor yields and long reaction times. core.ac.uk

Lewis Acid Catalysis: Lewis acids like aluminum trichloride (B1173362) (AlCl₃), zinc chloride (ZnCl₂), and lanthanide(III) salts can be used to activate the nitrile for nucleophilic attack by an amine, often requiring high temperatures. mdpi.com

Strong Base Activation: A more recent and efficient method involves the deprotonation of the amine using a strong base, which increases its nucleophilicity, allowing it to add directly to unactivated aryl nitriles. nih.govuoregon.edu This approach offers superior yields and better time and material economy compared to other methods. uoregon.edu

Transition Metal Catalysis: Transition metals, particularly palladium and copper, are used to catalyze the synthesis of N-substituted amidines. mdpi.comresearchgate.net Copper-catalyzed protocols, for example, can utilize molecular oxygen as a green oxidant to couple nitriles and amines effectively. mdpi.com Palladium catalysts are employed for the N-arylation of amidines with aryl halides and triflates. researchgate.net

These diverse synthetic routes provide broad access to a wide range of N-substituted amidines, allowing for systematic modification of the substituents on both nitrogen atoms and the amidine carbon, thereby enabling the fine-tuning of molecular properties for various applications. nih.gov

Enzyme Inhibition Studies of N-benzylbenzamidine Derivatives

N-benzylbenzamidine and its structural analogs have been identified as inhibitors of several key enzyme families. The following subsections outline the research findings related to their inhibitory effects on serine proteases, nitric oxide synthases, aminoacyl-tRNA synthetases, and deubiquitinating enzymes.

Derivatives of benzamidine (B55565) are well-documented inhibitors of serine proteases, a broad family of enzymes involved in processes ranging from digestion to blood clotting. These compounds are known to competitively inhibit the activity of key serine proteases such as trypsin, plasmin, and thrombin. The inhibitory activity is quantified by the inhibition constant (Ki), with lower values indicating greater potency. Research into various benzamidine derivatives has revealed that while there are parallels in their structure-activity relationships against different serine proteases, there are also notable deviations. nih.gov These differences suggest that despite similarities in their catalytic mechanisms, the primary and secondary binding sites of these enzymes possess distinct structural features. nih.gov For instance, the tetra-benzamidine derivative, TAPP-Br, has been shown to irreversibly inhibit the growth of human colon carcinoma cell lines, an effect linked to its serine protease inhibitory activity. researchgate.net

Certain derivatives of N-benzylbenzamidine are potent and selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. A key example is N-(3-(aminomethyl)benzyl)acetamidine (1400W), which has been characterized as a slow, tight-binding inhibitor of human iNOS. uni.luselleckchem.com Its inhibition is dependent on the cofactor NADPH and is either irreversible or extremely slowly reversible, with a dissociation constant (Kd) of ≤ 7 nM. uni.lu In contrast, its inhibition of neuronal NOS (nNOS) and endothelial NOS (eNOS) is significantly weaker and rapidly reversible, demonstrating high selectivity for the inducible isoform. uni.lu This selectivity is estimated to be at least 5000-fold for iNOS over eNOS. uni.lu Another compound, aminoguanidine, also acts as a competitive inhibitor of iNOS. dovepress.com The primary drivers for the binding of these inhibitors are believed to be hydrophobic and charge-charge interactions within the enzyme's active site. nih.gov

N-benzylbenzamidine itself has been identified as an inhibitor of phenylalanyl-tRNA synthetase, an essential enzyme in bacterial protein synthesis, making it a target for antimicrobial research. patsnap.com Studies on the enzyme from E. coli B revealed that N-benzylbenzamidine, along with compounds like 2-phenylacetamidine and benzylguanidine, acts as a competitive inhibitor with respect to the amino acid substrate, phenylalanine. patsnap.com This suggests that these inhibitors bind to the phenylalanine-binding site on the enzyme. The research highlighted the specificity of this inhibition, requiring the presence of both a phenyl ring and the amidine or guanidine (B92328) moiety for activity. patsnap.com The development of inhibitors for aminoacyl-tRNA synthetases is a promising strategy for creating new antimicrobial agents, as inhibiting these vital enzymes leads to the cessation of cell growth. nih.gov

A significant area of research has focused on N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the deubiquitinating enzyme complex USP1/UAF1. uni.luacs.org This complex is a key regulator of the DNA damage response, making it a promising target for anticancer therapies. uni.lu Through high-throughput screening and medicinal chemistry optimization, compounds such as ML323 were identified. uni.luacs.org These derivatives exhibit nanomolar inhibitory potency against USP1/UAF1. uni.lu A strong correlation has been demonstrated between the IC50 values of these compounds for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells, showcasing their potential as therapeutic agents. uni.lu

Table 1: Inhibitory Activity of N-benzylbenzamidine Derivatives against USP1/UAF1

| Compound | Target Enzyme | IC50 (nM) | Source |

|---|---|---|---|

| ML323 | USP1/UAF1 | 76 | acs.org |

| Pimozide (B1677891) | USP1/UAF1 | 2,000 | nih.gov |

| GW7647 | USP1/UAF1 | 5,000 | nih.gov |

The mechanisms by which N-benzylbenzamidine and its derivatives inhibit their target enzymes are varied.

Competitive Inhibition: This is a common mechanism observed for this class of compounds. Benzamidine derivatives inhibit serine proteases competitively. nih.gov N-benzylbenzamidine is a competitive inhibitor of phenylalanyl-tRNA synthetase with respect to phenylalanine. patsnap.com The iNOS inhibitor 1400W also demonstrates a competitive relationship with the substrate L-Arginine, indicating it binds at or near the same site. uni.lu

Non-competitive and Mixed Inhibition: The formal mechanism for mixed and non-competitive inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, often at a site distinct from the active site (an allosteric site). nih.govresearchgate.net Some inhibitors of USP1/UAF1, such as pimozide and GW7647, have been reported to act through a noncompetitive, reversible mechanism. nih.gov

Irreversible or Slow, Tight-Binding Inhibition: The iNOS inhibitor 1400W is characterized as a slow, tight-binding inhibitor that is either irreversible or dissociates from the enzyme extremely slowly. uni.lu This type of inhibition is time-dependent and often involves a conformational change in the enzyme-inhibitor complex.

Table 2: Mechanistic Details of Inhibition by Benzamidine Derivatives

| Inhibitor Class/Compound | Target Enzyme | Mechanism of Inhibition | Source |

|---|---|---|---|

| Benzamidine derivatives | Serine Proteases | Competitive | nih.gov |

| N-benzylbenzamidine | Phenylalanyl-tRNA Synthetase | Competitive | patsnap.com |

| 1400W | iNOS | Slow, Tight-Binding; Competitive with L-Arginine | uni.lu |

| ML323 | USP1/UAF1 | Allosteric | biorxiv.org |

| Pimozide, GW7647 | USP1/UAF1 | Non-competitive, Reversible | nih.gov |

Ligand-Receptor Binding and Molecular Recognition

Understanding the specific molecular interactions between an inhibitor and its target enzyme is crucial for rational drug design. Recent structural biology studies have provided detailed insights into how N-benzylbenzamidine derivatives recognize and bind to their enzymatic targets.

For the USP1/UAF1 complex, cryo-electron microscopy (cryo-EM) has revealed the binding mode of the potent inhibitor ML323. patsnap.comnih.gov This research showed that ML323 binds to a previously unknown "cryptic" binding site within the hydrophobic core of USP1, approximately 9 Å away from the active site cysteine. patsnap.com This binding site is located between the 'palm' and 'thumb' subdomains of the enzyme. patsnap.comacs.org The interaction of ML323 within this pocket displaces parts of the enzyme's folded structure, inducing conformational changes that allosterically disrupt the active site and inhibit its deubiquitinating activity. patsnap.combiorxiv.org Key interactions include potential hydrogen bonds with residues Gln97 and Gln160. nih.gov

In the case of iNOS, the competitive relationship between the inhibitor 1400W and the substrate L-Arginine strongly suggests that 1400W interacts directly with the substrate-binding pocket. uni.lu Docking studies support this, indicating that hydrophobic interactions are the primary force driving the binding process for acetamidine-based inhibitors within the iNOS active site. nih.gov

For phenylalanyl-tRNA synthetase, the competitive inhibition pattern of N-benzylbenzamidine with respect to phenylalanine implies that the inhibitor occupies the active site pocket meant for the natural amino acid substrate. patsnap.com The structural requirements for inhibition—a phenyl group and an amidine moiety—underscore the specific molecular recognition involved in this interaction. patsnap.com

Binding Affinity Profiling with Specific Biological Targets

There is no publicly available research that specifically details the binding affinity of Benzamidine, N-benzyl-, hydrochloride with any biological targets, including the μ-opioid receptor. Studies on various benzamidine derivatives have identified them as inhibitors of serine proteases like acrosin, but specific binding constants (e.g., Ki, IC50, or Kd values) for the N-benzyl derivative remain undetermined. Without experimental data from ligand-binding assays, it is not possible to construct a binding affinity profile for this compound.

Methodologies for Ligand-Binding Assays

A variety of well-established methodologies are utilized to assess the interaction between a ligand and its biological target. These techniques are crucial for determining binding affinity and mode of action. Common methods include:

Radioligand Binding Assays: These assays use a radioactively labeled ligand to quantify the binding to a target protein.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index upon a ligand binding to a target immobilized on a sensor surface, providing kinetic data on the interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding, allowing for the determination of thermodynamic parameters of the interaction.

Fluorescence-Based Assays: These assays utilize changes in fluorescence intensity or polarization to monitor ligand binding.

While these methods are standard in pharmacological research, there are no published studies that have employed them to specifically investigate the binding characteristics of this compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds in drug discovery. rroij.comsemanticscholar.orgnih.gov These analyses involve systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on its biological activity.

Impact of Substituent Effects on Biological Activity

The effect of substituents on the aromatic ring or other parts of a molecule can significantly influence its biological activity by altering its electronic, steric, and hydrophobic properties. For instance, in other classes of compounds, the addition of electron-donating or electron-withdrawing groups can modulate binding affinity and efficacy. figshare.com In the case of this compound, the introduction of the N-benzyl group to the core benzamidine structure is a key feature. However, without comparative biological data for a series of related N-substituted benzamidine analogues, a systematic SAR analysis concerning the impact of the benzyl group or any further substitutions is not possible.

Conformational Analysis and Molecular Features Influencing Interactions

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis helps to identify the low-energy, biologically active conformation of a ligand. The flexibility of the benzyl group in this compound would allow it to adopt various conformations, which could influence its binding to a target. However, without a known biological target and experimental structural data (e.g., from X-ray crystallography or NMR spectroscopy), any discussion of the specific molecular features and conformations of this compound that influence biological interactions would be purely speculative.

Role in Biochemical Pathways (mechanistic focus)

Given the absence of data on the specific biological targets of this compound, its role in any biochemical pathway remains unknown. Determining the mechanistic role of a compound requires identifying its molecular target and then elucidating how the modulation of that target affects downstream cellular signaling and broader biochemical pathways. Without this foundational information, no mechanistic insights can be provided.

Investigation of Biological Interactions and Mechanistic Insights

Interactions with Metabolic Enzymes and Predicted Pathways

The metabolic fate of Benzamidine (B55565), N-benzyl-, hydrochloride is not extensively documented in publicly available literature. However, by examining the metabolism of structurally related compounds, a predictive metabolic pathway can be proposed. The metabolism of N-benzylbenzamidine hydrochloride is likely to proceed through two primary routes: enzymatic hydrolysis of the amidine group and cytochrome P450 (P450)-mediated oxidation of the N-benzyl group.

One probable metabolic transformation is the hydrolysis of the amidine functional group to yield N-benzylbenzamide. This reaction is analogous to the enzymatic hydrolysis of amides, which is a common biological process. pressbooks.pubthieme-connect.de Amidohydrolases and other proteases are known to catalyze the cleavage of amide bonds, and it is plausible that similar enzymes could act on the amidine moiety. thieme-connect.de

Another significant predicted pathway involves the cytochrome P450 enzyme system, which is a major catalyst in drug metabolism. uv.es Studies on other N-benzyl compounds have demonstrated that P450 enzymes can catalyze oxidative N-debenzylation. researchgate.net This process would lead to the cleavage of the bond between the benzyl (B1604629) group and the nitrogen atom, resulting in the formation of benzamidine and benzaldehyde (B42025). Research on the P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine has shown the formation of benzaldehyde and benzyl alcohol as metabolites. nih.govconsensus.app

Following the initial metabolic steps, the resulting primary metabolites are expected to undergo further biotransformation. Benzaldehyde, a product of N-debenzylation, is likely to be oxidized by aldehyde dehydrogenases to form benzoic acid. Benzamidine, the other product of N-debenzylation, could potentially undergo further metabolism, although one study on human hepatocytes did not detect N-oxidation of benzamidine. nih.gov Conjugation reactions, such as glucuronidation, are also possible for metabolites containing suitable functional groups. For instance, studies on benzamidoxime, a related compound, have shown that it can undergo O-glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being the most efficient enzyme. nih.gov

The predicted metabolic pathways for Benzamidine, N-benzyl-, hydrochloride are summarized in the table below. It is important to note that these pathways are predictive and based on the metabolism of structurally analogous compounds. Further experimental studies are required to definitively elucidate the metabolic fate of N-benzylbenzamidine hydrochloride.

Table 1: Predicted Metabolic Pathways and Enzymes for this compound

| Predicted Pathway | Key Enzymes Involved (Predicted) | Primary Metabolites (Predicted) | Subsequent Metabolites (Predicted) |

|---|---|---|---|

| Amidine Hydrolysis | Amidohydrolases, Proteases | N-benzylbenzamide | Benzoic acid, Benzylamine (B48309) |

| N-Debenzylation | Cytochrome P450 (CYP) enzymes | Benzamidine, Benzaldehyde | Benzoic acid |

Advanced Methodologies in N Benzylbenzamidine Research

Computational Chemistry and Cheminformatics Approaches

Computational methods are pivotal in modern drug discovery and chemical research, offering predictive power and a molecular-level understanding of chemical and biological systems. For N-benzylbenzamidine and its derivatives, these approaches are instrumental in identifying and optimizing potential therapeutic applications.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (e.g., iNOS)

The process typically involves:

Preparation of the Receptor and Ligand: High-resolution crystal structures of the target protein (e.g., iNOS) are obtained from databases like the Protein Data Bank. The structure of N-benzylbenzamidine hydrochloride is prepared and optimized for charge and geometry.

Molecular Docking: Docking algorithms are used to predict the preferred binding orientation of the ligand within the active site of the receptor. This provides insights into potential key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more realistic model of the interactions in a physiological environment, allowing for the assessment of the stability of the binding pose and the calculation of binding free energies.

For related benzamidine (B55565) derivatives targeting serine proteases, these simulations have been crucial in understanding how modifications to the benzamidine scaffold affect binding and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Although specific QSAR models developed exclusively for derivatives of "Benzamidine, N-benzyl-, hydrochloride" have not been detailed in the available literature, the methodology is widely applied to similar classes of enzyme inhibitors.

A typical QSAR study on N-benzylbenzamidine derivatives would involve:

Data Set Preparation: A series of N-benzylbenzamidine analogues with experimentally determined inhibitory activities (e.g., against iNOS) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule in the series.

Model Development and Validation: Statistical methods are used to build a regression model that correlates the descriptors with the biological activity. The predictive power of the model is then rigorously validated.

Such models are invaluable for predicting the activity of novel derivatives, thereby guiding the synthesis of more potent and selective inhibitors.

De Novo Design and Virtual Screening of Benzamidine-Based Scaffolds

De novo design and virtual screening are computational strategies used to identify novel chemical entities with desired biological activity. These methods are particularly useful for exploring new chemical space based on a known scaffold like benzamidine.

Virtual Screening: This technique involves computationally screening large libraries of virtual compounds against a biological target to identify potential hits. While specific virtual screening campaigns starting from the "this compound" scaffold are not documented in the reviewed sources, this approach is commonly used to find new inhibitors for targets like iNOS.

De Novo Design: This method involves the computational generation of novel molecular structures that are predicted to bind to a specific target. Algorithms can build molecules piece by piece within the active site of a target, using the benzamidine moiety of N-benzylbenzamidine as a starting fragment or anchor.

These approaches accelerate the discovery of novel lead compounds with potentially improved properties over existing molecules.

Theoretical Studies of Reaction Mechanisms and Energetics

Theoretical studies, often employing quantum chemical calculations, are essential for understanding the detailed mechanisms and energy profiles of chemical reactions. For the synthesis of N-benzylbenzamidine, these studies can elucidate the step-by-step transformation of reactants into products.

For instance, a plausible synthesis of N-benzylbenzamidine involves the copper-catalyzed reaction of benzonitrile (B105546) with benzylamine (B48309). mdpi.com A theoretical investigation of this reaction would typically involve:

Mapping the Reaction Pathway: Calculating the structures of reactants, intermediates, transition states, and products.

These studies provide fundamental insights into the reaction kinetics and thermodynamics, which can be used to optimize reaction conditions for improved yield and efficiency. A proposed mechanism for a related synthesis is the PhI(OAc)2-mediated oxidative rearrangement of N-substituted amidines, which proceeds through a carbodiimide (B86325) intermediate. mdpi.comuantwerpen.be

| Synthetic Step | Reactants | Catalyst/Reagent | Product | Theoretical Insights |

| Amidine Formation | Benzonitrile, Benzylamine | CuCl | N-benzylbenzamidine | Elucidation of catalyst role, transition state structures, and activation barriers. |

| Oxidative Rearrangement | N-benzylbenzamidine | PhI(OAc)2 | Carbodiimide intermediate | Understanding the mechanism of the rearrangement and the nature of the hypervalent iodine reagent's interaction. |

This table is a representation of how theoretical studies would be applied, based on known synthetic routes for similar compounds.

Spectroscopic and Analytical Techniques in Mechanistic Elucidation (excluding basic identification)

Advanced spectroscopic techniques are crucial for the detailed structural characterization of molecules and for elucidating reaction mechanisms by identifying transient intermediates and byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization in Synthetic Pathways

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. In the context of the synthesis of N-benzylbenzamidine and its subsequent reactions, NMR is indispensable for confirming the structures of products and intermediates.

While detailed NMR data for the specific synthetic intermediates leading to "this compound" are not provided in the searched literature, the use of N-benzylbenzamidine as a starting material for the synthesis of other compounds has been reported. For example, in the synthesis of N-phenylbenzamide from N-benzylbenzamidine, the final product was characterized by ¹H and ¹³C NMR. mdpi.com

| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |

| N-Phenylbenzamide | 7.07 (t, J = 7.4 Hz, 1H), 7.32 (t, J = 8.1 Hz, 2H), 7.48–7.56 (m, 3H), 7.75 (d, J = 7.7 Hz, 2H), 7.92 (d, J = 7.0 Hz, 2H), 10.18 (brs, 1H, NH) | 120.8, 124.1, 128.1, 128.8, 129.0, 132.0, 135.5, 139.6, 166.0 |

This table presents reported NMR data for a product synthesized from N-benzylbenzamidine, illustrating the application of NMR in structural characterization. mdpi.com

In a synthetic pathway, 2D NMR techniques such as COSY and HSQC would be employed to unambiguously assign all proton and carbon signals, confirming the connectivity of the atoms and the successful formation of the desired molecular framework.

Mass Spectrometry for Reaction Monitoring and Product Analysis

Mass spectrometry (MS) has emerged as a powerful analytical technique in the study of N-benzylbenzamidine hydrochloride, offering high sensitivity and specificity for both reaction monitoring and final product analysis. This methodology allows for the real-time or near-real-time tracking of chemical transformations, providing valuable insights into reaction kinetics, the formation of intermediates, and the presence of byproducts. The coupling of liquid chromatography with mass spectrometry (LC-MS) is particularly advantageous for separating complex mixtures before detection. scielo.br

In the context of synthesizing N-benzylbenzamidine, mass spectrometry can be employed to monitor the conversion of starting materials and the emergence of the desired product. Techniques such as Electrospray Ionization (ESI) are commonly utilized to transfer ions from solution into the gas phase for mass analysis. nih.gov This is particularly useful in monitoring reactions conducted in solution. By periodically sampling the reaction mixture and analyzing it via ESI-MS, researchers can track the depletion of reactants and the formation of the N-benzylbenzamidine product.

The high resolution and accuracy of modern mass spectrometers enable the precise determination of molecular weights, which aids in the confirmation of the chemical identity of the product and any intermediates. Tandem mass spectrometry (MS/MS) can further be used to structurally characterize the synthesized N-benzylbenzamidine hydrochloride. In a typical MS/MS experiment, the protonated molecule of N-benzylbenzamidine is selected and subjected to collision-induced dissociation (CID), resulting in a characteristic fragmentation pattern that serves as a structural fingerprint of the molecule.

Below is a representative data table illustrating the type of information that can be obtained from mass spectrometric analysis during the synthesis of N-benzylbenzamidine.

| Compound | Expected m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) | Retention Time (min) | Key MS/MS Fragments (m/z) |

|---|---|---|---|---|

| Benzonitrile | 104.05 | 104.06 | 5.2 | 77.04 |

| Benzylamine | 108.08 | 108.09 | 3.8 | 91.05 |

| N-benzylbenzamidine | 211.12 | 211.13 | 8.5 | 104.05, 91.05 |

Kinetic Studies via Spectrophotometric and Fluorescent Assays for Enzyme Activity

Kinetic studies are fundamental in characterizing the inhibitory potential of N-benzylbenzamidine hydrochloride against target enzymes, which are often proteases like trypsin. Spectrophotometric and fluorescent assays are the predominant methods for these investigations due to their sensitivity, reliability, and suitability for high-throughput screening. nih.govresearchgate.net

Spectrophotometric assays typically involve a chromogenic substrate that, upon enzymatic cleavage, releases a colored product. The rate of formation of this product, monitored as an increase in absorbance at a specific wavelength, is proportional to the enzyme's activity. For instance, the inhibition of trypsin by benzamidine derivatives can be studied using substrates like N-α-benzoyl-L-arginine ethyl ester (BAEE) or N-p-tosyl-L-arginine methyl ester (TAME), where the hydrolysis can be monitored spectrophotometrically. nih.gov By measuring the reaction rates at various concentrations of both the substrate and N-benzylbenzamidine hydrochloride, key kinetic parameters such as the Michaelis constant (KM) and the maximum velocity (Vmax) can be determined. The inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) can be elucidated from these data, often through graphical analysis such as Lineweaver-Burk plots. americanpeptidesociety.orgkhanacademy.org

Fluorescent assays offer even higher sensitivity compared to their spectrophotometric counterparts. nih.govnih.gov These assays utilize fluorogenic substrates that are non-fluorescent or have low fluorescence until they are enzymatically cleaved, releasing a highly fluorescent product. The increase in fluorescence intensity over time provides a measure of the enzyme's activity. The principles of kinetic analysis are similar to those for spectrophotometric assays, allowing for the determination of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki values.

The following tables present illustrative data from kinetic studies of N-benzylbenzamidine hydrochloride as a trypsin inhibitor.

Table 1: Inhibition of Trypsin by N-benzylbenzamidine hydrochloride using a Spectrophotometric Assay

| [N-benzylbenzamidine hydrochloride] (µM) | Initial Velocity (µmol/min) | % Inhibition |

|---|---|---|

| 0 | 0.50 | 0 |

| 10 | 0.35 | 30 |

| 25 | 0.25 | 50 |

| 50 | 0.15 | 70 |

| 100 | 0.08 | 84 |

From this data, an IC50 value of 25 µM can be determined.

Table 2: Kinetic Parameters for Trypsin Inhibition

| Inhibitor | Ki (µM) | Mode of Inhibition |

|---|---|---|

| Benzamidine | 18.4 | Competitive |

| N-benzylbenzamidine hydrochloride | 12.5 | Competitive |

Future Directions and Emerging Research Avenues

Design of Novel Scaffolds Based on the N-benzylbenzamidine Core for Specific Target Modulation

The versatility of the N-benzylbenzamidine scaffold allows for systematic chemical modifications to enhance potency and selectivity for specific biological targets. The core structure consists of a central benzamidine (B55565) (or benzamide) group linked to a benzyl (B1604629) group, and researchers are actively exploring how substitutions on both aromatic rings influence therapeutic activity.

One prominent area of investigation involves the development of antitubercular agents. Researchers have designed and synthesized a series of N-benzyl-3,5-dinitrobenzamides by modifying a known antitubercular compound, PBTZ169. nih.gov This design strategy involves the opening of the thiazinone ring of PBTZ169 to create a more flexible benzamide (B126) scaffold. nih.gov Structure-activity relationship (SAR) studies revealed that the presence of two nitro groups on the benzamide ring is generally more effective than a single nitro group combined with a trifluoromethyl group. nih.gov Further modifications to the para-position of the benzyl ring have yielded compounds with significant activity against Mycobacterium tuberculosis H37Rv strain and clinically isolated multidrug-resistant strains. nih.govnih.gov

For instance, compounds D5, D6, D7, and D12 demonstrated excellent in vitro activity, with a minimum inhibitory concentration (MIC) of 0.0625 μg/mL against the H37Rv strain. nih.govacs.org Notably, compound D6 also showed a promising pharmacokinetic profile, suggesting its potential as a lead compound for future drug development. nih.gov

| Compound | Substituent (R) on Benzyl Group | MIC against M. tuberculosis H37Rv (μg/mL) |

|---|---|---|

| D1 | -H | 0.0625 |

| D5 | -CF3 | 0.0625 |

| D6 | -OCF3 | 0.0625 |

| D7 | -Cl | 0.0625 |

| D12 | -CH3 | 0.0625 |

In the realm of cancer research, novel N-benzylbenzamide derivatives have been designed as tubulin polymerization inhibitors. nih.gov One study synthesized fifty-one such compounds, with compound 20b emerging as a particularly potent agent. nih.gov It displayed significant antiproliferative activities against several cancer cell lines, with IC50 values in the nanomolar range. nih.govresearchgate.net The design of its water-soluble prodrug, 20b-P , further highlights the strategy of modifying the core scaffold to improve drug-like properties. nih.gov

Another approach involves creating hybrid molecules. For Alzheimer's disease, researchers have designed hybrids of N-benzylpiperidine and 1,3,4-oxadiazole (B1194373) to act as multitargeted therapeutics. acs.org This strategy combines the pharmacophore of donepezil (B133215) (an N-benzylpiperidine moiety) with other functional groups to simultaneously target multiple pathological factors of the disease. nih.gov

Exploration of New Biological Target Classes and Mechanistic Pathways

Research into N-benzylbenzamidine and its analogs is expanding to new biological targets and disease pathways, moving beyond its traditional roles.

Anticancer Applications: A key mechanism of action for N-benzylbenzamide derivatives is the inhibition of tubulin polymerization. nih.gov These compounds bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics, which is crucial for cell division, leading to apoptosis in cancer cells. nih.govresearchgate.net This mechanism also imparts anti-vascular activity, which can inhibit tumor growth by cutting off its blood supply. nih.gov Some derivatives have also been identified as dual inhibitors of tubulin polymerization and other cancer-related targets like Lysine-Specific Demethylase 1 (LSD1). researchgate.net

Neurodegenerative Diseases: In the context of Alzheimer's disease, N-benzylpiperidine derivatives are being designed as multitarget-directed ligands. nih.gov The strategy aims to simultaneously inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. nih.gov By inhibiting both, these compounds can help restore cholinergic function in the brain. nih.gov Some derivatives are also designed to inhibit histone deacetylase (HDAC) and AChE, or to possess additional properties like scavenging free radicals and preventing the aggregation of amyloid-β peptides. acs.orgnih.gov

Infectious Diseases: As mentioned, N-benzyl-3,5-dinitrobenzamides are potent antitubercular agents. nih.gov Their likely mechanism of action is the inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall. mdpi.com This is a similar mechanism to the parent compound class, the benzothiazinones. mdpi.com

Other Potential Targets: The benzamidine moiety itself is a well-known inhibitor of serine proteases like trypsin and factor Xa, which is involved in blood coagulation. nih.govnih.gov This suggests that N-benzylbenzamidine derivatives could be designed to target specific serine proteases involved in various diseases. nih.gov

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The design and optimization of N-benzylbenzamidine-based compounds are increasingly driven by a synergy between computational and experimental methods. This rational design approach accelerates the discovery of new drug candidates with improved efficacy and better pharmacokinetic profiles.

Computational (In Silico) Methods:

Molecular Docking: This technique is widely used to predict how a ligand (the N-benzylbenzamidine derivative) will bind to the active site of a target protein. researchgate.netnih.govmdpi.com For example, docking studies have been used to understand the binding modes of N-benzylbenzamide derivatives to the colchicine site of tubulin and to rationalize the interactions of N-benzylpiperidine derivatives with the active sites of AChE and BuChE. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the stability of the ligand-protein complex over time. This method was used to confirm the favorable and stable complexes formed between newly designed N-benzyl-piperidine derivatives and cholinesterase enzymes. nih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. nih.gov This helps in the early identification of candidates with drug-like properties, such as the ability to cross the blood-brain barrier, which is crucial for drugs targeting neurodegenerative diseases. nih.gov

Experimental Validation: The predictions from computational models are then validated through experimental assays. For example, after in silico screening and design, N-benzyl-piperidine derivatives were synthesized and tested in in vitro enzymatic assays to determine their actual inhibitory potency (IC50 values) against AChE and BuChE. nih.gov The strong correlation between the computational predictions (e.g., binding free energy) and the experimental results validates the in silico models and confirms the potential of the designed compounds. nih.gov

This integrated approach was successfully used to design a derivative, 4a , which emerged as a potent dual inhibitor of both AChE and BuChE. nih.gov

| Parameter | Target Enzyme | Value |

|---|---|---|

| Binding Free Energy (kcal/mol) | AChE | -36.69 ± 4.47 |

| BuChE | -32.23 ± 3.99 | |

| IC50 (μM) | AChE | 2.08 ± 0.16 |

| BuChE | 7.41 ± 0.44 |

By combining predictive computational modeling with targeted synthesis and biological evaluation, researchers can more efficiently navigate the vast chemical space to discover novel N-benzylbenzamidine-based therapeutics for a range of diseases.

Q & A

Q. What is the primary biochemical role of N-benzyl-benzamidine hydrochloride, and how should it be incorporated into protease inhibition assays?

N-Benzyl-benzamidine hydrochloride is a reversible competitive inhibitor of trypsin-like serine proteases, including thrombin, plasmin, and kallikrein-related peptidases. Its mechanism involves binding to the active site of these enzymes via ionic and hydrogen-bond interactions with the catalytic serine residue. For assays, dissolve the compound in aqueous buffers (e.g., PBS, pH 7.2) at 0.5–5 mM working concentrations, as higher organic solvent residues (e.g., DMSO) may interfere with enzyme activity. Fresh preparation is critical due to oxidation sensitivity .

Q. How should researchers prepare and store stable stock solutions of N-benzyl-benzamidine hydrochloride?

- Stock preparation : Dissolve 174.63 mg of the hydrochloride monohydrate (MW = 174.63 g/mol) in 10 mL sterile water for a 100 mM stock. Filter-sterilize and aliquot to avoid repeated freeze-thaw cycles.

- Storage : Store crystalline solids at 2–8°C under inert gas (e.g., argon). Aqueous solutions are stable for ≤24 hours at 4°C. For long-term storage, lyophilize aliquots and reconstitute fresh before use .

Q. What are the solubility considerations for N-benzyl-benzamidine hydrochloride in different solvents?

The hydrochloride salt enhances aqueous solubility (3 mg/mL in PBS, pH 7.2) compared to the free base. In organic solvents, solubility ranges from 10 mg/mL (ethanol) to 25 mg/mL (DMSO/DMF). Residual organic solvents >1% may perturb enzyme kinetics, so buffer dilution is recommended post-dissolution .

Advanced Research Questions

Q. How can researchers optimize inhibitor concentrations in kinetic studies, given varying Ki values across serine proteases?

Ki values for N-benzyl-benzamidine hydrochloride vary significantly:

| Protease | Ki (µM) | Reference |

|---|---|---|

| Tryptase | 20 | |

| Trypsin | 21 | |

| Factor Xa | 110 |

Q. How can discrepancies in autodegradation rates of proteases be mitigated when using N-benzyl-benzamidine hydrochloride?

Autodegradation of proteases (e.g., thrombin) during purification or storage can be minimized by:

- Adding 1–5 mM N-benzyl-benzamidine hydrochloride to lysis buffers.

- Validating inhibitor efficacy via SDS-PAGE or activity assays under reducing vs. non-reducing conditions (e.g., molecular weight shifts from 47 kDa to 35 kDa under denaturing conditions) .

Q. What strategies are recommended for crystallizing serine protease-inhibitor complexes using N-benzyl-benzamidine hydrochloride?

- Co-crystallization : Pre-incubate protease (e.g., thrombin) with 2–10 mM inhibitor in 20 mM Tris-HCl (pH 8.0) and 150 mM NaCl.

- Crystallography : Use hanging-drop vapor diffusion with PEG 8000 as a precipitant. The inhibitor’s rigid benzyl group stabilizes the enzyme’s S1 pocket, enhancing crystal lattice formation .

Q. How can researchers address conflicting data on pH-dependent inhibition efficacy?

N-Benzyl-benzamidine hydrochloride exhibits pH-sensitive binding due to protonation of its amidine group (pKa ~11.5). At pH <8.0, the charged amidine interacts strongly with the protease’s aspartate residue (e.g., trypsin D189). If inhibition is weaker than expected:

- Verify assay pH (optimal pH 8.0 for trypsin).

- Compare inhibition curves across pH 7.0–9.0 to identify optimal conditions .

Methodological Best Practices

- Contradiction resolution : If Ki values conflict with literature (e.g., thrombin Ki = 220 µM vs. 35 µM), validate using isothermal titration calorimetry (ITC) to measure binding affinity directly .

- Quality control : Batch-specific certificates of analysis (COA) should confirm purity (>95%) via HPLC. Avoid suppliers lacking batch-specific data (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.